2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride
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Overview
Description
2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride is a chemical compound with the molecular formula C5H6F3N4S·HCl. It is known for its unique structure, which includes a trifluoromethylthio group attached to a pyrazine ring.
Preparation Methods
The synthesis of 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride typically involves the reaction of hydrazine derivatives with trifluoromethylthio-substituted pyrazine compounds. One common method includes the use of triethylamine as a base in a dichloromethane solvent at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride can be compared with other similar compounds, such as:
2-Hydrazinyl-4-(trifluoromethyl)pyrimidine: This compound also contains a trifluoromethyl group but is attached to a pyrimidine ring instead of a pyrazine ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride: This compound has a similar trifluoromethyl group but differs in its overall structure and chemical properties.
Properties
IUPAC Name |
[3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4S.ClH/c6-5(7,8)13-4-3(12-9)10-1-2-11-4;/h1-2H,9H2,(H,10,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUOKLHDDKLVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NN)SC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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